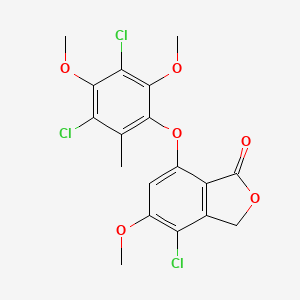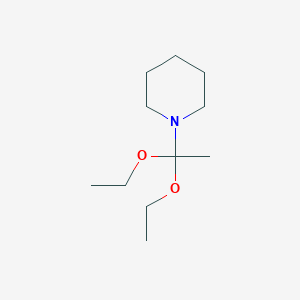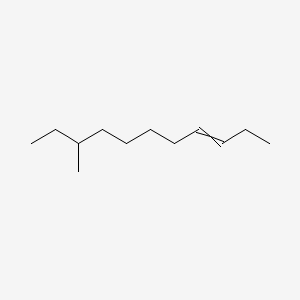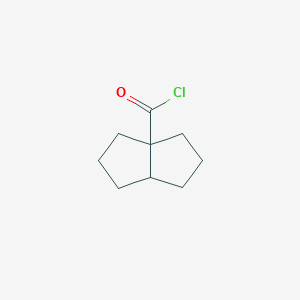
2-(3,5-Difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features two methoxyphenyl groups and a difluorophenyl group attached to the imidazole ring, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluoroaniline and 4-methoxybenzaldehyde.
Formation of Imidazole Ring: The imidazole ring is formed through a cyclization reaction, often using a catalyst such as ammonium acetate under reflux conditions.
Substitution Reactions: The methoxyphenyl groups are introduced through substitution reactions, typically involving the use of appropriate aryl halides and palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques such as chromatography may be employed to ensure consistent quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the imidazole ring or the aromatic rings, potentially yielding partially or fully reduced derivatives.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced imidazole derivatives.
Substitution Products: Various functionalized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(3,5-Difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
2-Phenyl-4,5-bis(4-methoxyphenyl)-1H-imidazole: Lacks the difluorophenyl group, which may result in different biological activities.
2-(3,5-Dichlorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole: Contains chlorine atoms instead of fluorine, potentially altering its chemical reactivity and biological properties.
2-(3,5-Difluorophenyl)-4,5-diphenyl-1H-imidazole: Lacks the methoxy groups, which may affect its solubility and interaction with biological targets.
Uniqueness: The presence of both difluorophenyl and methoxyphenyl groups in 2-(3,5-Difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole contributes to its unique chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and ability to interact with specific molecular targets, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
73445-53-1 |
|---|---|
Molekularformel |
C23H18F2N2O2 |
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
2-(3,5-difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole |
InChI |
InChI=1S/C23H18F2N2O2/c1-28-19-7-3-14(4-8-19)21-22(15-5-9-20(29-2)10-6-15)27-23(26-21)16-11-17(24)13-18(25)12-16/h3-13H,1-2H3,(H,26,27) |
InChI-Schlüssel |
KXZBAZNUAQLNDT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC(=C3)F)F)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14456540.png)
silane](/img/structure/B14456542.png)









![7-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14456598.png)
